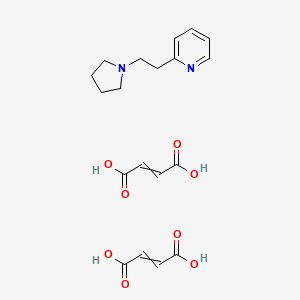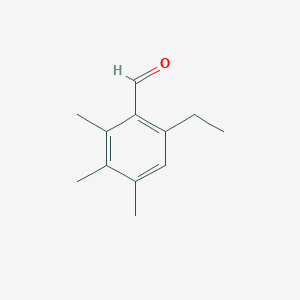silane CAS No. 89523-93-3](/img/structure/B14380923.png)
[1-(Diphenylmethylidene)-1H-inden-3-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethylidene)-1H-inden-3-ylsilane: is a chemical compound known for its unique structure and properties It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethylidene)-1H-inden-3-ylsilane typically involves the reaction of 1H-indene derivatives with diphenylmethylidene and trimethylsilyl reagents. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylmethylidene)-1H-inden-3-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used as a reagent in organic synthesis. It can act as a protecting group for alcohols and amines, and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between silicon-containing compounds and biological systems. It may also serve as a model compound for investigating the behavior of silanes in biological environments.
Medicine: Potential applications in medicine include the development of silicon-based drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and delivery.
Industry: In industry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used in the production of advanced materials, such as silicone polymers and resins. Its properties make it suitable for use in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1-(Diphenylmethylidene)-1H-inden-3-ylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s structure allows it to participate in radical reactions, hydrosilylation, and other processes that are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Triphenylsilane: Another silane compound with three phenyl groups attached to the silicon atom.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Diphenylsilane: A silane with two phenyl groups attached to the silicon atom.
Uniqueness: What sets 1-(Diphenylmethylidene)-1H-inden-3-ylsilane apart from these similar compounds is its unique combination of a diphenylmethylidene group and an indene moiety. This structure provides distinct reactivity and properties that can be leveraged in various applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
89523-93-3 |
|---|---|
Formule moléculaire |
C25H24Si |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3-benzhydrylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C25H24Si/c1-26(2,3)24-18-23(21-16-10-11-17-22(21)24)25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
Clé InChI |
KPARQFXCCFCGHY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)




![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
